molecular formula C10H18N4 B2941463 1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine CAS No. 1856068-98-8

1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B2941463
CAS No.: 1856068-98-8
M. Wt: 194.282
InChI Key: VMSJSJAANVTZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H20N4 and a molecular weight of 208.30 g/mol, offered for research and development purposes. As a member of the pyrazole-pyrrolidine chemical family, it serves as a versatile building block and intermediate in medicinal chemistry and drug discovery programs. Its structure, featuring both pyrazole and pyrrolidine rings, is commonly explored in the synthesis of novel bioactive molecules. Researchers utilize this compound to develop and investigate new pharmacologically active agents, given that similar structural motifs are frequently studied for their diverse biological potential. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific purposes. Key Applications: This compound is primarily used as a key synthetic intermediate in organic chemistry and pharmaceutical research. Its structure makes it a candidate for constructing more complex molecules, particularly in developing potential ligands for various biological targets. It may be used in high-throughput screening and the synthesis of compound libraries. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Store under recommended conditions in a cool, dry place.

Properties

IUPAC Name

1-ethyl-5-(pyrrolidin-1-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-14-9(7-10(11)12-14)8-13-5-3-4-6-13/h7H,2-6,8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSJSJAANVTZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H16_{16}N4_{4}
  • Molecular Weight : 196.26 g/mol
  • Boiling Point : Approximately 338.1 °C (predicted)
  • Density : 1.22 g/cm³ (predicted)
  • pKa : 9.65 (predicted) .

Pharmacological Activity

Research indicates that pyrazole derivatives, including 1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine, exhibit a wide range of biological activities:

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains, including E. coli and S. aureus. The presence of a pyrrolidine moiety was found to enhance antimicrobial activity significantly. For example, Burguete et al. reported that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentration (MIC) values indicating strong activity .

Anticancer Activity

Preliminary studies suggest potential anticancer activity for this compound class. Research indicates that pyrazole derivatives can inhibit the growth of cancer cell lines, including breast carcinoma cells. Specific compounds within this class have been shown to decrease cell viability in triple-negative breast cancer (TNBC) models .

Case Studies

StudyFindings
Selvam et al.Compounds showed significant anti-inflammatory activity with TNF-α inhibition up to 85% at 10 µM .
Burguete et al.Demonstrated strong antibacterial activity against E. coli and S. aureus, emphasizing the importance of the pyrrolidine moiety .
Chovatia et al.Tested pyrazole derivatives against Mycobacterium tuberculosis, revealing promising results with certain compounds showing high inhibition rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties based on evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-Ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine 1-Ethyl, 5-(pyrrolidin-1-ylmethyl) C₁₀H₁₇N₄ 209.27* Hypothesized enhanced lipophilicity N/A (inferred)
1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine 1-Methyl, 5-(morpholin-4-ylmethyl) C₁₀H₁₆N₄O 208.26 Increased polarity due to morpholine
1-Ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine 1-Ethyl, 5-(trifluoropropylamino-methyl) C₁₁H₁₈F₃N₄ 278.28 Enhanced fluorophilic properties
1-Ethyl-3-methyl-1H-pyrazol-5-amine 1-Ethyl, 3-methyl C₆H₁₁N₃ 125.17 Simplified structure; lower MW
5-Ethyl-4-(o-tolyl)-1H-pyrazol-3-amine 5-Ethyl, 4-(o-tolyl) C₁₂H₁₅N₃ 201.27 Aromatic substitution for π-π interactions
1-(Adamantan-1-yl)-1H-pyrazol-3-amine 1-Adamantyl C₁₃H₁₉N₃ 217.31 High rigidity and lipophilicity

Notes:

  • Pyrrolidine vs. Morpholine : Replacing pyrrolidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .
  • Fluorinated Derivatives : The trifluoropropyl group in the analog from enhances metabolic stability and lipophilicity, making it suitable for targeting hydrophobic binding pockets .
  • Aromatic Substitutions : Compounds like 5-Ethyl-4-(o-tolyl)-1H-pyrazol-3-amine () leverage aromatic groups for π-π stacking in receptor binding, a feature absent in the target compound.

Limitations and Commercial Availability

  • Several analogs, such as 1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine (), are listed as discontinued, highlighting challenges in sourcing fluorinated derivatives .
  • The morpholine-substituted analog () is cataloged under CAS: EN300-232693, indicating commercial availability for research use.

Preparation Methods

Regioselective Formation of the Pyrazole Core

Reaction of ethylhydrazine with a β-keto aldehyde containing a pyrrolidin-1-ylmethyl group at the central carbon yields the target compound. For example:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}2\text{-pyrrolidine} + \text{C}2\text{H}5\text{NHNH}2 \rightarrow \text{1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine}
$$
This method, adapted from Gosselin’s work on regioselective pyrazole synthesis, achieves 65–78% yields in aprotic solvents like DMF with catalytic HCl.

Optimization of Reaction Conditions

Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance dehydration and regioselectivity.
  • Temperature : Ambient to 80°C, avoiding side reactions.
  • Catalysts : Copper triflate or ionic liquids (e.g., [bmim]PF6) improve yields to >80%.

Post-Functionalization of Pre-Formed Pyrazoles

Bromination-Alkylation Strategy

1-Ethyl-5-methyl-1H-pyrazol-3-amine undergoes bromination at the 5-methyl group, followed by nucleophilic substitution with pyrrolidine:

Step 1: Bromination
Radical bromination using N-bromosuccinimide (NBS) and AIBN initiator:
$$
\text{1-ethyl-5-methyl-1H-pyrazol-3-amine} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{1-ethyl-5-(bromomethyl)-1H-pyrazol-3-amine}
$$
Yield : 72%.

Step 2: Substitution
Reaction with pyrrolidine in acetonitrile at 60°C:
$$
\text{1-ethyl-5-(bromomethyl)-1H-pyrazol-3-amine} + \text{pyrrolidine} \rightarrow \text{1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine}
$$
Yield : 85%.

Mannich Reaction for Direct Aminomethylation

A one-pot Mannich reaction introduces the pyrrolidin-1-ylmethyl group via formaldehyde and pyrrolidine:
$$
\text{1-ethyl-5-methyl-1H-pyrazol-3-amine} + \text{HCHO} + \text{pyrrolidine} \xrightarrow{\text{EtOH, 50°C}} \text{1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine}
$$
Yield : 68%.

Multi-Component Reactions (MCRs)

Hantzsch-Inspired Synthesis

A modified Hantzsch reaction combines ethylhydrazine, ethyl acetoacetate, and pyrrolidine-formaldehyde adduct:
$$
\text{C}2\text{H}5\text{NHNH}2 + \text{CH}3\text{C(O)CH}_2\text{C(O)OEt} + \text{pyrrolidine-CHO} \rightarrow \text{Target compound}
$$
Conditions : Ethanol, reflux, 6 hours.
Yield : 58%.

Comparative Analysis of Methods

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Cyclocondensation Ethylhydrazine, β-keto aldehyde One-pot synthesis 65–78 High regioselectivity Requires specialized diketone
Bromination-Alkylation 1-Ethyl-5-methylpyrazol-3-amine Bromination, substitution 72, 85 Modular, scalable Multi-step, toxic reagents
Mannich Reaction 1-Ethyl-5-methylpyrazol-3-amine One-pot functionalization 68 Mild conditions Moderate yield
MCRs Ethylhydrazine, diketone, adduct Single-step 58 Atom-economical Low yield, side products

Catalytic and Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Using [bmim]PF6 as a solvent and catalyst reduces reaction time and improves yields (82%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates cyclocondensation, achieving 75% yield with reduced energy input.

Q & A

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Cyclization + AlkylationHydrazine hydrate, TFA, POCl₃69–80
Mannich ReactionFormaldehyde, pyrrolidine, ethanol65–75

Advanced: How can computational methods like DFT aid in understanding the electronic structure of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution : Mapping HOMO-LUMO orbitals to predict reactivity sites (e.g., nucleophilic amine group at position 3) .
  • Binding Affinity : Molecular docking simulations (e.g., with AutoDock Vina) to assess interactions with biological targets like enzymes or receptors. For example, pyrazole derivatives often target kinases or antimicrobial proteins .
  • Tautomerism Analysis : Evaluating stability of amine vs. imine tautomers in different solvents .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrazole protons : Distinct signals at δ 6.2–7.5 ppm for aromatic protons.
    • Ethyl group : Triplet (δ 1.2–1.4 ppm) and quartet (δ 3.5–4.0 ppm).
    • Pyrrolidinylmethyl : Multiplet at δ 2.5–3.0 ppm for N-CH₂-pyrrolidine .
  • IR : NH stretching at 3278–3448 cm⁻¹ and C=N/C=C peaks at 1600–1650 cm⁻¹ .
  • MS : Molecular ion peak matching theoretical mass (e.g., m/z 249 for Cl-substituted analogs) .

Advanced: How to resolve contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Optimization Strategies :
    • Catalyst Screening : Replace TFA with immobilized catalysts (e.g., silica-supported acids) to improve recyclability and reduce side reactions .
    • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
    • Purification : Use preparative HPLC or column chromatography to isolate intermediates, addressing byproducts like regioisomers .

Q. Table 2: Scale-Up Challenges and Solutions

IssueSolutionReference
Low yield in alkylationUse excess pyrrolidine (1.5 eq)
Isomer formationAdjust reaction pH to 6–7

Basic: What in vitro assays are used to evaluate its potential as an antimicrobial agent?

Methodological Answer:

  • Antibacterial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced: What strategies are employed to modify the pyrazole core to enhance binding affinity in target proteins?

Methodological Answer:

  • Substituent Engineering :
    • Electron-Withdrawing Groups (EWGs) : Introduce Cl or CF₃ at position 5 to enhance hydrophobic interactions .
    • Hydrogen Bond Donors : Replace ethyl with hydroxyl-containing groups (e.g., -CH₂OH) for polar contacts .
  • Scaffold Hopping : Fuse pyrazole with pyrimidine or triazole rings to mimic ATP-binding pockets in kinases .

Q. Table 3: Structure-Activity Relationships (SAR)

ModificationBiological EffectReference
5-CF₃ substitution↑ Antibacterial potency
Pyrazole-pyrimidine fusion↑ Kinase inhibition (IC₅₀ < 1 μM)

Basic: How is crystallographic data (e.g., from SHELX) used to confirm molecular geometry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
    • Refinement : SHELXL for least-squares optimization of bond lengths/angles. Key metrics: R-factor < 0.05, CCDC deposition .
  • Torsion Angles : Validate pyrrolidinylmethyl conformation (e.g., gauche vs. anti) .

Advanced: What mechanistic insights explain unexpected byproducts in pyrazole alkylation reactions?

Methodological Answer:

  • Side Reactions :
    • Over-Alkylation : Excess alkylating agents (e.g., CH₃I) lead to quaternary ammonium salts. Mitigate by stoichiometric control .
    • Ring Opening : Harsh acidic conditions (e.g., HCl) can hydrolyze the pyrazole core. Use milder acids (e.g., acetic acid) .
  • Isolation Techniques : TLC monitoring and flash chromatography to separate regioisomers (e.g., 3- vs. 5-substituted products) .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : Susceptible in aqueous solutions (pH > 8). Store in anhydrous DMSO or ethanol at -20°C .
    • Oxidation : Pyrrolidine moiety may oxidize; add antioxidants (e.g., BHT) in solid-state storage .
  • Analytical Monitoring : Periodic HPLC-UV (λ = 254 nm) to assess purity over time .

Advanced: How does substituent position (3- vs. 5-) on the pyrazole ring influence pharmacological activity?

Methodological Answer:

  • Position 3 (Amine Group) : Critical for H-bond donation to targets (e.g., bacterial DNA gyrase) .
  • Position 5 (Pyrrolidinylmethyl) : Enhances lipophilicity and blood-brain barrier penetration in CNS-targeted analogs .
  • Case Study : 5-(pyrrolidinylmethyl) analogs show 10-fold higher antimicrobial activity than 3-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.